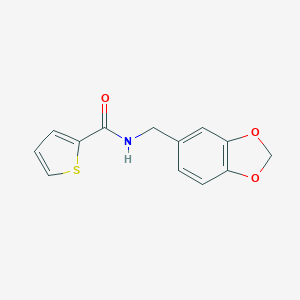![molecular formula C13H15ClN2O3S B225415 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether, also known as CISA, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether exerts its inhibitory effects on carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including a decrease in the concentration of bicarbonate ions in the body, inhibition of bone resorption, and inhibition of bacterial and fungal growth. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has several advantages for use in lab experiments, including its high potency and specificity for carbonic anhydrase enzymes. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its potential cytotoxicity at high concentrations must be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for the study of 4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another potential direction is the investigation of this compound's potential therapeutic applications in the treatment of inflammatory diseases and bone disorders. Additionally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for research purposes.
In conclusion, this compound is a sulfonamide compound that has potential applications in various scientific fields. Its inhibitory effects on carbonic anhydrase enzymes, antibacterial and antifungal properties, and anti-inflammatory effects make it a promising candidate for further study. However, its limitations in solubility and potential cytotoxicity must be taken into consideration when designing experiments. Future research in the development of new antimicrobial agents and therapeutic applications for this compound could lead to significant advancements in these fields.
合成法
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitrophenyl methyl ether with 2-isopropyl-1H-imidazole-1-sulfonyl chloride in the presence of a base. The resulting product is then reduced to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base regulation and bone resorption. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
特性
分子式 |
C13H15ClN2O3S |
|---|---|
分子量 |
314.79 g/mol |
IUPAC名 |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C13H15ClN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)12-8-10(14)4-5-11(12)19-3/h4-9H,1-3H3 |
InChIキー |
NCHZLTMLWIYKFH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)



![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)


